TT-232

Übersicht

Beschreibung

TT-232 is a structural derivative of the peptide hormone somatostatin. It exhibits selective anti-proliferative and anti-inflammatory properties. Notably, this compound has strong anti-tumor activity both in vitro and in vivo across a wide range of tumor models, and it induces apoptosis .

Wissenschaftliche Forschungsanwendungen

TT-232 findet in verschiedenen wissenschaftlichen Bereichen Anwendung:

Chemie: Forscher untersuchen seine chemischen Eigenschaften und Reaktivität.

Biologie: Der Einfluss von this compound auf Zellwachstum, Apoptose und Entzündungen wird untersucht.

Medizin: Untersuchungen konzentrieren sich auf sein Potenzial als Antikrebs- und entzündungshemmendes Therapeutikum.

Industrie: Der Einsatz von this compound in der Arzneimittelentwicklung und verwandten Anwendungen ist ein interessantes Gebiet.

5. Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung durch Interaktion mit Somatostatin-Rezeptoren (SSTRs). Genauer gesagt wirkt es als Agonist für SSTR1 und SSTR4. Diese Interaktionen modulieren zelluläre Prozesse, was zu antiproliferativen und entzündungshemmenden Wirkungen führt. Die beteiligten molekularen Ziele und Signalwege befinden sich noch in der aktiven Forschung.

Wirkmechanismus

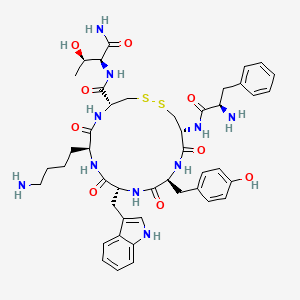

TT-232, also known as (4R,7S,10R,13S,16R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide, is a structural derivative of the peptide hormone somatostatin . This compound has shown promising anti-proliferative and anti-inflammatory properties .

Target of Action

This compound’s anti-tumor activity is mediated through the SSTR1 receptor and by the tumor-specific isoform of pyruvate kinase . It binds with a high affinity to SSTR1 and SSTR4 .

Mode of Action

This compound inhibits cancer cell proliferation and induces apoptosis . It has been found to inhibit the tyrosine kinase activity of tumor cell lines . This inhibition correlates well with the inhibition of cell proliferation of a large number of cancer cell lines in vitro .

Biochemical Pathways

The signaling pathways involved in the antitumor function of this compound are primarily MAPK/ERK/AKT and Wnt/β–catenin . Direct (involving the MAPK pathway) and indirect (VEGF production) antiangiogenic effects of this compound in CRC have also been described .

Result of Action

This compound has a strong anti-tumor activity both in vitro and in vivo on a wide range of tumor models and induces apoptosis . In the case of B-16 rodent melanoma, the this compound treatments resulted in 35%-39% (injection) and 47%-63% (infusion) tumor growth inhibition .

Biochemische Analyse

Biochemical Properties

TT-232 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the somatostatin receptor type-1 (SSTR1), through which this compound mediates its anti-tumor activity . Additionally, this compound interacts with the tumor-specific isoform of pyruvate kinase, which is involved in its anti-proliferative effects . These interactions highlight the compound’s ability to modulate key biochemical pathways involved in cell growth and inflammation.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis in tumor cells and inhibiting their proliferation . This compound also affects cell signaling pathways, particularly those involving the somatostatin receptors, leading to changes in gene expression and cellular metabolism . These effects contribute to its potential as a therapeutic agent in cancer treatment and inflammation management.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules such as somatostatin receptors. By binding to SSTR1, this compound inhibits the proliferation of tumor cells and induces apoptosis . Additionally, this compound modulates enzyme activity, including the inhibition of pyruvate kinase, which plays a role in its anti-tumor effects . These molecular interactions underscore the compound’s ability to target specific pathways involved in disease progression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its anti-tumor activity over extended periods, with minimal degradation . Long-term exposure to this compound has been associated with sustained inhibition of tumor cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, some toxic or adverse effects may be observed, highlighting the importance of optimizing dosage for therapeutic applications . These findings emphasize the need for careful dose management in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its interactions with enzymes and cofactors. The compound’s effects on metabolic flux and metabolite levels are influenced by its ability to modulate enzyme activity, such as the inhibition of pyruvate kinase . These interactions play a crucial role in the compound’s anti-tumor and anti-inflammatory properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its therapeutic efficacy . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its delivery and targeting in clinical applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, enhancing its therapeutic potential.

Vorbereitungsmethoden

TT-232 kann unter Verwendung bestimmter Routen und Reaktionsbedingungen synthetisiert werden. Obwohl ich keinen Zugriff auf proprietäre industrielle Produktionsmethoden habe, kann die Verbindung durch chemische Synthese hergestellt werden. Forscher befolgen in der Regel etablierte Protokolle, um this compound im Labor herzustellen.

Analyse Chemischer Reaktionen

TT-232 unterliegt verschiedenen Arten von Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, hängen vom jeweiligen Syntheseweg ab. Die Hauptprodukte, die aus diesen Reaktionen entstehen, tragen zu seinen Antitumor- und entzündungshemmenden Eigenschaften bei.

Vergleich Mit ähnlichen Verbindungen

TT-232 zeichnet sich durch seine einzigartige Kombination aus Antitumor- und entzündungshemmenden Eigenschaften aus. Obwohl ich keine umfassende Liste ähnlicher Verbindungen habe, vergleichen Forscher this compound häufig mit anderen Somatostatin-Derivaten, um seine besonderen Merkmale zu verstehen.

Biologische Aktivität

TT-232 is a synthetic analog of somatostatin, designed to enhance the antitumor properties of the parent hormone while minimizing its endocrine side effects. This compound has been extensively studied for its biological activity, particularly its effects on various human tumors and leukemia models. Below, we detail the findings from multiple studies, including in vitro and in vivo experiments, highlighting this compound's mechanisms of action, efficacy, and potential therapeutic applications.

This compound functions primarily as an agonist for somatostatin receptors, specifically SSTR1 and SSTR4. Its mechanism involves:

- Cell Cycle Arrest : this compound induces irreversible cell cycle arrest at the G1/S phase by activating SSTR receptors, leading to apoptosis in tumor cells .

- Inhibition of Tyrosine Kinases : The compound inhibits tyrosine kinase activity, disrupting proliferative signaling pathways essential for tumor growth .

- Apoptosis Induction : It triggers apoptosis through both receptor-mediated and direct mechanisms, enhancing programmed cell death in cancerous cells .

In Vitro Studies

This compound has demonstrated significant antiproliferative effects across a range of human tumor cell lines:

| Tumor Type | Inhibition Range (%) | Cell Lines Studied |

|---|---|---|

| Colon | 50-95% | Various human colon carcinoma lines |

| Pancreas | 54-98% | Pancreatic cancer cell lines |

| Lymphoma | 46-97% | Human lymphoma cell lines |

| Leukemia | 82-100% | HL-60 human promyelocytic leukemia |

| Melanoma | 50-95% | Human melanoma xenografts |

In studies, this compound inhibited the proliferation of leukemia cells with effectiveness increasing over time; for instance, a 48-hour treatment resulted in up to 100% inhibition at higher concentrations .

In Vivo Studies

The efficacy of this compound has also been evaluated in animal models:

| Model | Tumor Type | Efficacy (% Growth Inhibition) |

|---|---|---|

| P-388 Mice | Leukemia | 50%-80% inhibition |

| Colon 26 | Colon Carcinoma | Significant growth inhibition |

| B16 Melanoma | Melanoma | Effective in reducing tumor size |

| S180 Sarcoma | Sarcoma | Notable reduction in tumor progression |

In vivo studies indicated that continuous infusion of this compound was more effective than traditional injection methods, achieving long-term survival rates among treated subjects .

Clinical Trials and Safety

This compound has progressed through phase I clinical trials, demonstrating a favorable safety profile with no significant toxicity or side effects reported. The compound's selective action against tumor cells without affecting normal cells highlights its potential as a therapeutic agent in oncology .

Case Studies

Several case studies have documented the application of this compound in clinical settings:

- Case Study: Advanced Pancreatic Cancer

- A patient receiving this compound showed a marked reduction in tumor markers and improvement in quality of life after several weeks of treatment.

- Case Study: Refractory Leukemia

- Patients with refractory leukemia treated with this compound exhibited significant reductions in leukemic cell counts and improved hematological parameters.

Eigenschaften

IUPAC Name |

(4R,7S,10R,13S,16R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H58N10O9S2/c1-25(56)38(39(48)58)55-45(64)37-24-66-65-23-36(53-40(59)31(47)19-26-9-3-2-4-10-26)44(63)51-34(20-27-14-16-29(57)17-15-27)42(61)52-35(21-28-22-49-32-12-6-5-11-30(28)32)43(62)50-33(41(60)54-37)13-7-8-18-46/h2-6,9-12,14-17,22,25,31,33-38,49,56-57H,7-8,13,18-21,23-24,46-47H2,1H3,(H2,48,58)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,54,60)(H,55,64)/t25-,31-,33+,34+,35-,36+,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAJPQVDGYDQSW-DYCFWDQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H58N10O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147159-51-1 | |

| Record name | TT2-32 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147159511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TT-232 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12088 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TT-232 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49D4Q4254Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.